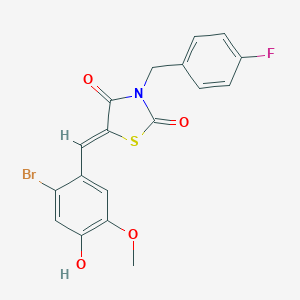![molecular formula C21H17ClFNO4S B302172 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as AMT, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. In addition, 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of reactive oxygen species and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer compounds. However, one limitation of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its efficacy in combination with other anticancer compounds. Additionally, more studies are needed to investigate its safety and toxicity in vivo. Finally, the development of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity is another area of future research.
Conclusion:
In conclusion, 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde and 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits tumor growth in mice.
Propiedades
Nombre del producto |
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C21H17ClFNO4S |
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H17ClFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h3-7,9-11H,1,8,12H2,2H3/b18-11- |
Clave InChI |
UOGUPGAITPLEMD-WQRHYEAKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)

![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)